molecular formula C26H35N5O6 B549998 Damgo CAS No. 78123-71-4

Damgo

Cat. No.: B549998
CAS No.: 78123-71-4
M. Wt: 513.6 g/mol
InChI Key: HPZJMUBDEAMBFI-WTNAPCKOSA-N
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Scientific Research Applications

DAGO has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Employed in research on opioid receptors and their role in pain modulation.

    Medicine: Investigated for its potential in developing new analgesics with reduced tolerance and dependence.

    Industry: Utilized in the production of peptide-based drugs and research reagents.

Mechanism of Action

DAMGO is a potent and selective μ-opioid receptor agonist . It suppresses activity in rNST neurons predominantly via a presynaptic mechanism . This compound, but not morphine, induces dimer formation in a process that correlates both temporally and in its agonist- and phosphorylation-dependence with β-arrestin2 binding to the receptors .

Safety and Hazards

When handling DAMGO, ensure adequate ventilation and provide accessible safety shower and eye wash station . Use safety goggles with side-shields, protective gloves, and impervious clothing for personal protection . Suitable respirator is recommended for respiratory protection .

Future Directions

The design of safer analgesics is a major research topic due to the notorious worldwide “opioid epidemic” . The identification of biased opioid ligands capable of eliciting selective functional responses has provided an alternative avenue to develop novel therapeutics without the side effects of current opioid medications . In the future, prolonged simulations of the MOR bound to fentanyl vs. NFEPP with different protonation of the drug and of the receptor could provide a glimpse into how protonation change shapes drug-receptor interactions at low pH of interest for pain treatment .

Biochemical Analysis

Biochemical Properties

“Damgo” plays a significant role in biochemical reactions, particularly in its interactions with μ-opioid receptors . It has a high affinity and selectivity for these receptors, making it a valuable tool in the study of opioid receptor function .

Cellular Effects

“this compound” exerts various effects on cells and cellular processes. It influences cell function by interacting with μ-opioid receptors, which are involved in a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of “this compound” involves its binding to μ-opioid receptors . This binding interaction triggers a series of events at the molecular level, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of “this compound” can vary with different dosages in animal models .

Metabolic Pathways

“this compound” is involved in various metabolic pathways, particularly those involving μ-opioid receptors . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

“this compound” is transported and distributed within cells and tissues via its interactions with μ-opioid receptors . These interactions can affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of “this compound” is largely determined by its interactions with μ-opioid receptors . These interactions can direct “this compound” to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: DAGO is synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of amino acids to form the peptide chain. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of DAGO involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled on a solid resin support. This method allows for efficient and automated synthesis of peptides with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: DAGO undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison:

DAGO’s uniqueness lies in its high specificity and stability, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O6/c1-17(30-25(36)21(27)14-19-8-10-20(33)11-9-19)24(35)29-16-23(34)31(2)22(26(37)28-12-13-32)15-18-6-4-3-5-7-18/h3-11,17,21-22,32-33H,12-16,27H2,1-2H3,(H,28,37)(H,29,35)(H,30,36)/t17-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZJMUBDEAMBFI-WTNAPCKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30228775
Record name L-Tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78123-71-4
Record name Enkephalin, ala(2)-mephe(4)-gly(5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078123714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAMGO
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YM5VT3MNR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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